molecular formula C15H15N9 B2681381 N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2201735-81-9

N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2681381
CAS No.: 2201735-81-9
M. Wt: 321.348
InChI Key: PQPANORYOYWQHZ-UHFFFAOYSA-N
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Description

N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring three distinct moieties:

  • Pyrrolo[2,3-d]pyrimidine: A fused bicyclic system with a pyrrole ring attached to a pyrimidine, contributing to π-π stacking interactions and hydrogen bonding capabilities.
  • [1,2,4]Triazolo[4,3-b]pyridazine: A triazole-fused pyridazine ring, providing electron-deficient regions for charge-transfer interactions.

This structural complexity positions the compound as a candidate for targeting enzymes or receptors requiring multi-modal binding, such as kinases or G protein-coupled receptors (GPCRs).

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N9/c1-22(15-11-4-5-16-14(11)17-8-18-15)10-6-23(7-10)13-3-2-12-20-19-9-24(12)21-13/h2-5,8-10H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPANORYOYWQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves multiple steps, starting with the preparation of the core scaffold, 7H-pyrrolo[2,3-d]pyrimidin-4-amineThe reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring and nitrogen-rich heterocycles in this compound undergo nucleophilic substitution, particularly at amine and halogenated positions.

Reaction Type Reagents/Conditions Outcome Source
AlkylationAlkyl halides, K₂CO₃, DMF, 60–80°CN-Methylation of pyrrolo-pyrimidine nitrogen or azetidine amine groups.
AcylationAcetyl chloride, pyridine, RTFormation of amide derivatives at secondary amines .

For example, the azetidine’s tertiary amine can react with alkyl halides to form quaternary ammonium salts, while the pyrrolo-pyrimidine nitrogen may undergo methylation under basic conditions .

Cyclization and Ring-Opening Reactions

The triazolo-pyridazine moiety participates in cycloaddition or ring-opening reactions, while the azetidine ring shows strain-driven reactivity.

Reaction Type Reagents/Conditions Outcome Source
Huisgen CycloadditionCu(I) catalyst, alkyne derivativesTriazole formation via click chemistry at triazolo-pyridazine .
Acid-Catalyzed Ring OpeningHCl, H₂O, refluxAzetidine ring cleavage to form linear amines or imines .

Patent data (WO2015083028A1) highlights the use of acrylamide derivatives in cyclization reactions to generate spirocyclic structures .

Cross-Coupling Reactions

The pyrrolo-pyrimidine core supports palladium-catalyzed cross-coupling reactions for functionalization.

Reaction Type Reagents/Conditions Outcome Source
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acids, DMEAryl group introduction at halogenated pyrrolo-pyrimidine positions .
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesC–N bond formation for secondary amine derivatives .

These reactions are pivotal for attaching pharmacophores or improving solu

Scientific Research Applications

Inhibition of Protein Kinases

One of the primary applications of this compound is in the inhibition of specific protein kinases, particularly Janus Kinase 1 (JAK1). Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent inhibitory activity against JAK1, making them promising candidates for treating autoimmune diseases and certain cancers. For instance, a related compound demonstrated an IC50 value of 8.5 nM against JAK1 with significant selectivity over JAK2 .

Therapeutic Use in Autoimmune Disorders

The compound's ability to inhibit JAK1 suggests its potential use in treating various autoimmune disorders such as rheumatoid arthritis and lupus. The immunosuppressive properties of pyrrolo[2,3-d]pyrimidine derivatives have been documented in several studies highlighting their effectiveness in reducing disease symptoms and progression .

Cancer Therapy

The compound's mechanism of action may extend to oncology, where it can be utilized as part of combination therapies targeting specific signaling pathways involved in tumor growth and metastasis. Its structural analogs have been shown to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Case Study 1: JAK1 Inhibition

A study focused on the synthesis and evaluation of a series of pyrrolo[2,3-d]pyrimidine derivatives found that one variant exhibited selective inhibition against JAK1 with minimal off-target effects. In vivo studies demonstrated efficacy in animal models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), indicating potential for clinical application in inflammatory conditions .

Case Study 2: Immunosuppressive Effects

Another investigation assessed the immunosuppressive effects of pyrrolo[2,3-d]pyrimidine compounds in models of organ transplantation. The results showed significant reduction in graft rejection rates when treated with these compounds compared to controls, supporting their use as immunosuppressive agents .

Comparative Analysis of Related Compounds

To better understand the efficacy and potential applications of N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine, a comparison with other known inhibitors is useful.

Compound NameTarget KinaseIC50 (nM)Selectivity Index
Compound AJAK18.548 (vs JAK2)
Compound BJAK31530 (vs JAK2)
Compound CCDK4/610N/A

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of JAK1, a key enzyme in the JAK-STAT signaling pathway. This inhibition disrupts the phosphorylation and activation of STAT proteins, thereby modulating the expression of genes involved in inflammation and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds (from the evidence) are analyzed to highlight key similarities and differences:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID (Source) Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrrolo[2,3-d]pyrimidine + Azetidine + Triazolo-pyridazine N-methyl, triazolo-pyridazin-6-yl Not explicitly stated Unique azetidine linker; dual heterocyclic systems
5,6-Dimethyl-N-(6-methylpyridin-2-yl)-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 5,6-dimethyl, pyridinyl groups ~363.4 g/mol Bulky pyridinyl substituents; no azetidine or triazole
(R)-N-(5-(tert-Butyl)-1H-pyrazol-3-yl)-2-(3-isopropylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Spastazoline) Pyrrolo[2,3-d]pyrimidine Piperazinyl, tert-butylpyrazole 382.51 g/mol Piperazine enhances solubility; pyrazole for H-bonding
6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine Ethylpiperazinylmethylphenyl, phenylethyl 440.58 g/mol Extended hydrophobic substituents; chiral center
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine Triazolylphenyl 283.3 g/mol Smaller triazole substituent; planar aromatic system
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [1,2,4]Triazolo[4,3-b]pyridazine Pyridinylethyl ~257.3 g/mol Shared triazolo-pyridazine core; lacks pyrrolo-pyrimidine

Key Findings

Structural Diversity :

  • The target compound combines pyrrolo-pyrimidine and triazolo-pyridazine cores, unlike Spastazoline or ’s compound , which focus on single heterocyclic systems.
  • The azetidine linker in the target compound provides conformational restraint compared to the flexible ethylpiperazine in ’s compound .

Substituent Effects: Bulky groups (e.g., pyridinyl in , phenylethyl in ) increase hydrophobicity but may reduce solubility. ’s triazolo-pyridazine derivative shares the triazole ring but lacks the fused pyrrolo-pyrimidine, reducing π-stacking capacity compared to the target compound.

NMR and Synthetic Insights :

  • demonstrates that substituents at specific positions (e.g., regions A and B in pyrrolo-pyrimidines) alter chemical shifts, suggesting the target compound’s triazolo-pyridazine substituent would perturb NMR profiles distinctly.
  • highlights isomer ratios in azide-containing analogs, implying that the target compound’s azetidine and methyl groups may influence synthetic pathways (e.g., fewer isomers due to rigidity).

Physicochemical Properties: The target compound’s molecular weight is likely higher than ’s compound (283.3 g/mol) but lower than ’s compound (440.58 g/mol), positioning it in a moderate range for drug-likeness.

Data Tables

Table 2: Key Structural Differences in Heterocyclic Cores

Compound Core 1 Core 2 Linker
Target Pyrrolo[2,3-d]pyrimidine [1,2,4]Triazolo[4,3-b]pyridazine Azetidine
Pyrrolo[2,3-d]pyrimidine None Amine
None [1,2,4]Triazolo[4,3-b]pyridazine Ethylamine

Biological Activity

N-methyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

1. Structural Overview

The compound is characterized by a unique arrangement of heterocycles which contributes to its biological properties. The structural formula can be represented as follows:

C13H19N5\text{C}_{13}\text{H}_{19}\text{N}_5

The presence of multiple nitrogen atoms in the pyrrolo and triazolo moieties is indicative of its potential to interact with various biological targets.

This compound primarily functions as a Janus Kinase (JAK) inhibitor . JAKs are critical mediators in the signaling pathways of various cytokines involved in immune responses and hematopoiesis. By selectively inhibiting JAK1 and JAK3 pathways, this compound can modulate immune responses and inflammation.

3.1 Antiinflammatory Effects

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance:

  • In vitro studies demonstrated that JAK inhibitors can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

3.2 Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

  • A study indicated that derivatives of pyrrolo[2,3-d]pyrimidines showed inhibition of tumor growth in xenograft models by targeting the PKB pathway (also known as AKT pathway), which is crucial for cell survival and proliferation .

4.1 Clinical Trials

One notable clinical candidate derived from related compounds is PF-04965842, which has shown efficacy in treating autoimmune diseases such as rheumatoid arthritis through selective inhibition of JAK1 .

Study Compound Target Outcome
Clinical TrialPF-04965842JAK1Reduced disease activity in rheumatoid arthritis patients
Preclinical StudyCCT128930PKBInhibited tumor growth in mouse models

5. Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate bioavailability with rapid clearance rates observed in vivo studies . This suggests that while the compound may be effective at inhibiting target kinases, further modifications might be necessary to enhance its pharmacological properties.

6. Toxicity Profile

Preliminary toxicity assessments have indicated that compounds within this class may exhibit harmful effects if ingested or upon skin contact . It is essential to evaluate the safety profile thoroughly before clinical application.

Q & A

Basic: What established synthetic routes are reported for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step coupling reactions. For example, details a method using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives and amines under reflux conditions (e.g., DMSO-d6, 77% yield). Key steps include nucleophilic substitution at the pyrimidine C4 position and azetidine ring functionalization. Reaction parameters like solvent polarity (DMF vs. methanol), temperature (reflux vs. room temperature), and stoichiometry of coupling agents (e.g., Fe(acac)3 catalysis in ) critically affect yield and purity. Prolonged heating may degrade sensitive moieties, as noted in , where reflux times >8 hours reduced yields for similar pyrrolo-pyrimidine derivatives .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Critical techniques include:

  • 1H/13C NMR : Peaks for NH protons (δ ~11.98 ppm, DMSO-d6) and azetidine ring protons (δ ~3.6–5.0 ppm) are diagnostic ( ).
  • HRMS : Validates molecular weight (e.g., HRMS in : observed 394.1783 vs. calculated 394.1794).
  • IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3131 cm⁻¹ in ).
    Elemental analysis (e.g., C, H, N content in ) further corroborates purity .

Advanced: How can synthetic yields be improved for azetidine ring coupling reactions?

Optimization strategies include:

  • Catalyst Screening : Fe(acac)3 ( ) or Pd-based catalysts enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ( ).
  • Temperature Control : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions ( ).
    A comparative study in showed Method C (reflux for 5 hours) achieved 68% yield for a similar compound, vs. 61% in Method A (7 hours), highlighting the impact of reduced reaction time .

Advanced: How are computational models used to resolve discrepancies in NMR data for conformational analysis?

Density functional theory (DFT) calculations predict chemical shifts, which are compared to experimental data. For example, in , discrepancies between calculated (C, 56.71%) and observed (C, 56.21%) elemental analysis prompted re-evaluation of crystallinity and hydration states. Similarly, NMR shift deviations >0.2 ppm may indicate alternative tautomers or protonation states, requiring 2D NMR (e.g., COSY, HSQC) for resolution .

Basic: What storage conditions are recommended to maintain compound stability?

Store at 2–8°C in desiccated, dark conditions ( ). The azetidine and triazolopyridazine moieties are sensitive to hydrolysis and photodegradation. Similar compounds in showed stability for >6 months under these conditions, whereas exposure to moisture led to >10% decomposition in 4 weeks .

Advanced: How does the [1,2,4]triazolo[4,3-b]pyridazine moiety influence pharmacokinetic properties compared to other heterocycles?

The triazolopyridazine group enhances kinase inhibition selectivity by forming hydrogen bonds with ATP-binding pockets ( ). Compared to pyrazolo derivatives ( ), it improves metabolic stability (t½ >4 hours in murine models) but reduces aqueous solubility (LogP +0.5). Structural analogs in showed 48-fold selectivity for JAK1 over JAK2, attributed to steric complementarity with the kinase’s hydrophobic region .

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